4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Dynamics
4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its derivatives have been subjects of vibrational spectroscopic investigations and molecular dynamic simulations. Studies have shown the importance of pyrazole derivatives in both industrial and biological contexts. For instance, the vibrational spectra (FT-IR and FT-Raman) of related compounds have been recorded, revealing details about their molecular structure and stability. These studies also delve into conformational analysis, local reactivity properties, and potential inhibitor activities against specific enzymes, highlighting their significance in scientific research (Pillai et al., 2017).
Antimicrobial Evaluation
Novel pyrazole integrated 1,3,4-oxadiazoles, synthesized from derivatives similar to this compound, have been characterized and evaluated for antimicrobial activities. These compounds have shown a range of antimicrobial effects, suggesting their potential as novel antimicrobial agents. Such studies contribute to the development of new drugs and therapeutic agents (Ningaiah et al., 2014).
Leishmanicidal Activities
Research has also explored the leishmanicidal activities of 1H-pyrazole-4-carbohydrazide derivatives. These compounds have been tested for their effectiveness against various Leishmania species and compared with drug prototypes. The results have shown promising activities for some derivatives, providing insights into the development of treatments for Leishmaniasis (Bernardino et al., 2006).
Antioxidant and Anti-inflammatory Agents
Derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds, with pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffolds, have shown significant activities in in vitro studies. Such research is crucial for the discovery of new therapeutic agents with antioxidant and anti-inflammatory properties (Mahajan et al., 2016).
Anticancer Agents
Synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating the pyrazole moiety have shown anticancer activities. These compounds, derived from structures similar to this compound, have been tested against cancer cell lines, showing potential as anticancer agents. This line of research is instrumental in the ongoing search for more effective cancer treatments (Gomha et al., 2014).
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C11H12N4O/c1-7-9(8-5-3-2-4-6-8)14-15-10(7)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
KDLBGTXYFXKNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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